Querglanin
Description
Querglanin is a phenolic compound identified in Quercus glauca Thunberg, a species within the Quercus genus (commonly known as oaks). It is classified among flavonoids, a group of plant secondary metabolites known for antioxidant, anti-inflammatory, and antimicrobial properties . While structural details of this compound remain unspecified in available literature, its co-occurrence with compounds like isothis compound, catechin, epicatechin, and rutin in Q. glauca suggests it belongs to the flavonoid subclass . Notably, Q. glauca leaves are rich in vanillic acid, syringic acid, (+)-catechin, and quercetin, which may synergize with this compound in biological activities .
Properties
CAS No. |
143519-52-2 |
|---|---|
Molecular Formula |
C23H28O11 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C23H28O11/c1-9(2)12-7-13(24)10(3)4-16(12)33-23-21(30)20(29)19(28)17(34-23)8-32-22(31)11-5-14(25)18(27)15(26)6-11/h4-7,9,17,19-21,23-30H,8H2,1-3H3/t17-,19-,20+,21-,23-/m1/s1 |
InChI Key |
HIQCPXXJKQKGEJ-OXUVVOBNSA-N |
SMILES |
CC1=CC(=C(C=C1O)C(C)C)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Isomeric SMILES |
CC1=CC(=C(C=C1O)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Synonyms |
querglanin |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound vs. Quercetin
- Structural Relationship: Quercetin is a flavonol aglycone, while this compound’s structure is undefined but hypothesized to be a glycoside or derivative due to its naming convention (-glanin suffix) .
- Concentration in Q. glauca: Quercetin: Detected at significant levels (exact concentration unspecified) .
- Bioactivity: Quercetin: Well-documented for antioxidant, antiviral, and anticancer effects via free radical scavenging and enzyme inhibition . this compound: Bioactivity inferred from flavonoid class properties; direct studies lacking.
This compound vs. Rutin
This compound vs. (+)-Catechin
- Structural Class: (+)-Catechin is a flavan-3-ol, differing from this compound’s putative flavonol structure.
- Concentration in Q. glauca :
- Bioactivity :
- (+)-Catechin: Cardioprotective and antidiabetic effects via lipid metabolism modulation.
- This compound: Likely shares antioxidant properties but lacks mechanistic studies.
This compound vs. Isothis compound
- Structural Relationship : Isothis compound is a structural isomer or analogue of this compound, as suggested by naming.
- Co-Occurrence : Both compounds are exclusive to Q. glauca among the studied species .
- Function : Synergistic interactions plausible but unstudied.
Quantitative Comparison of Phenolic Compounds in Quercus Species
Table 1 summarizes the distribution of key phenolic compounds in Quercus species, highlighting this compound’s exclusivity to Q. glauca.
| Compound | Q. glauca | Q. salicina | Q. acuta | Q. phillyraeoides | Q. myrsinaefolia |
|---|---|---|---|---|---|
| This compound | Present | Absent | Absent | Absent | Absent |
| Quercetin | High | Low | Moderate | Low | Absent |
| (+)-Catechin | High | Moderate | Low | Moderate | Low |
| Rutin | Present | Absent | Absent | Absent | Absent |
| Gentisic Acid | Low | High | High | High | Absent |
| Chlorogenic Acid | Absent | High | Moderate | Moderate | Absent |
Data derived from HPLC analyses of leaf extracts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
